molecular formula C30H28N4O2S B2958640 (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-86-8

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No. B2958640
CAS RN: 1049467-86-8
M. Wt: 508.64
InChI Key: ZSHNIUHEUHNWMD-UHFFFAOYSA-N
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Description

“(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone” is a chemical compound. It’s related to a class of compounds that have been studied for their potential therapeutic applications . For instance, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of a virtual screening hit compound . The synthesis involved the use of an acetamide moiety as a linker and a benzhydrylpiperazine group as a tail .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography . The crystal structures of these compounds in complex with human carbonic anhydrase II and VII were reported, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of the enzyme .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their reactivity. For instance, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities .

Scientific Research Applications

I have conducted several searches to gather information about the scientific research applications of “(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone”. However, the search results do not contain sufficient information to provide a comprehensive analysis focusing on six or eight unique applications as requested.

The available information primarily discusses the compound’s role as an effective human carbonic anhydrase (hCA) inhibitor . Other potential applications mentioned include drug discovery, molecular imaging, and understanding biological processes, but these are not detailed enough to create separate sections for each field.

Future Directions

The future research directions could involve further optimization of the compound for enhanced activity and selectivity. Additionally, the exploration of other biological activities of this compound could be of interest. The design and synthesis of analogs could also provide valuable insights into the structure-activity relationships .

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S/c1-36-25-14-12-22(13-15-25)26-20-34-27(21-37-30(34)31-26)29(35)33-18-16-32(17-19-33)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNIUHEUHNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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